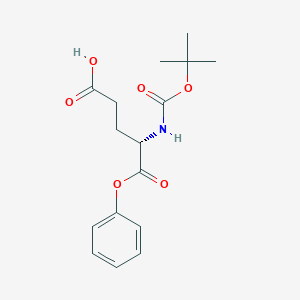

N-t-Butyloxycarbonyl-glutamic acid alpha phenyl ester

説明

“N-t-Butyloxycarbonyl-glutamic acid alpha phenyl ester” is a chemical compound classified as an intermediate . It has a Chemical Abstracts Service (CAS) Number as 59587-94-9 . The compound is also known by other names such as BOC-GluOPh, N-t-BOC-L-glutamic acid alpha-phenyl ester .

Synthesis Analysis

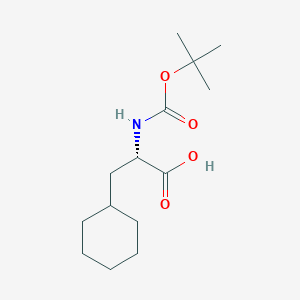

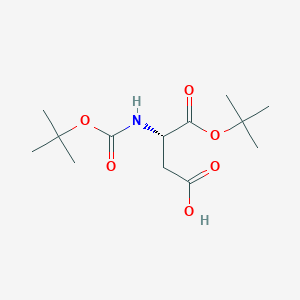

The synthesis of “N-t-Butyloxycarbonyl-glutamic acid alpha phenyl ester” involves the use of the tert-butyloxycarbonyl (Boc) group, which is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions .Molecular Structure Analysis

The molecular formula of “N-t-Butyloxycarbonyl-glutamic acid alpha phenyl ester” is C16H21NO6. Its molecular weight is 323.34 g/mol.Chemical Reactions Analysis

The deprotection of the N-Boc group from a structurally diverse set of compounds can be accomplished using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .Physical And Chemical Properties Analysis

The compound has a density of 1.213±0.060 g/cm3 . Its boiling point is 522.1±45.0 °C .科学的研究の応用

Biomedical Applications

N-t-Butyloxycarbonyl-glutamic acid alpha phenyl ester, due to its structural resemblance to poly-glutamic acids, may share some applications with poly(glutamic acid) (PGA) derivatives in biomedical fields. PGA and its derivatives are known for their biodegradability, non-toxicity, and water solubility, making them suitable for various biomedical applications. They have been extensively studied for use in drug delivery systems, biological adhesives, and biomedical materials due to these properties. For example, PGA has found applications as a carrier for drug delivery, demonstrating its potential in enhancing the therapeutic efficacy of various drugs (Shih, Van, & Shen, 2004).

Corrosion Inhibition

Glutamic acid derivatives, including those structurally related to N-t-Butyloxycarbonyl-glutamic acid alpha phenyl ester, have been investigated for their potential as corrosion inhibitors for metals. These derivatives can interact with metal surfaces to form protective layers, thus inhibiting corrosion. The effectiveness of these compounds as corrosion inhibitors depends on the experimental conditions and the presence of specific ions. This application is significant in industrial processes where metal preservation is crucial (Hamadi, Mansouri, Oulmi, & Kareche, 2018).

Food Industry Applications

In the food industry, derivatives of poly-glutamic acid, which may relate to the applications of N-t-Butyloxycarbonyl-glutamic acid alpha phenyl ester, are used to improve the physical properties and taste of food products. γ-Poly-glutamic acid (γ-PGA), for instance, enhances food flavor, texture, and has health-promoting properties. It acts as a natural preservative, taste enhancer, and can be used in developing functional foods with added health benefits. This showcases the versatility and potential of glutamic acid derivatives in food technology and nutrition (Wang et al., 2020).

Environmental and Agricultural Applications

N-t-Butyloxycarbonyl-glutamic acid alpha phenyl ester, by association with its structural analogs, could be involved in environmental and agricultural applications. For instance, glutamic acid derivatives have been studied for their role in nitrogen assimilation in plants, which is crucial for their growth and development. Enhancing nitrogen use efficiency in crops can lead to more sustainable agricultural practices and reduce the environmental impact of fertilizers. Furthermore, these compounds may play a role in controlling greenhouse gas emissions from agricultural practices, showcasing their potential environmental benefits (Khan et al., 2017).

特性

IUPAC Name |

(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenoxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO6/c1-16(2,3)23-15(21)17-12(9-10-13(18)19)14(20)22-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUGORLVQLJSWBX-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)O)C(=O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90208250 | |

| Record name | N-t-Butyloxycarbonyl-glutamic acid alpha phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-t-Butyloxycarbonyl-glutamic acid alpha phenyl ester | |

CAS RN |

59587-94-9 | |

| Record name | N-t-Butyloxycarbonyl-glutamic acid alpha phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059587949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-t-Butyloxycarbonyl-glutamic acid alpha phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。